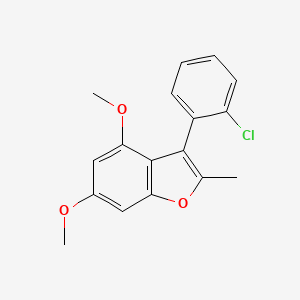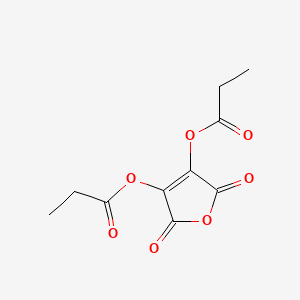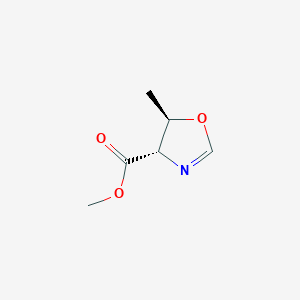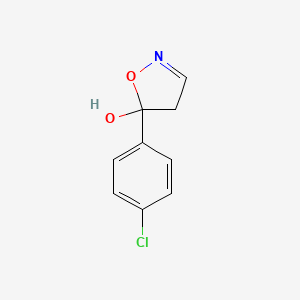![molecular formula C8H18N2OS B15211333 Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester CAS No. 652154-36-4](/img/structure/B15211333.png)
Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(Butylamino)ethyl) methylcarbamothioate is an organic compound with the molecular formula C8H18N2OS It is a carbamothioate ester, which means it contains a carbamothioate group (a sulfur-containing analog of a carbamate) attached to a butylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Butylamino)ethyl) methylcarbamothioate typically involves the reaction of butylamine with 2-chloroethyl methylcarbamothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of S-(2-(Butylamino)ethyl) methylcarbamothioate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-(Butylamino)ethyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butylaminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Sodium hydroxide or potassium carbonate; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Applications De Recherche Scientifique
S-(2-(Butylamino)ethyl) methylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(2-(Butylamino)ethyl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The butylaminoethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(2-(Ethylamino)ethyl) methylcarbamothioate
- S-(2-(Propylamino)ethyl) methylcarbamothioate
- S-(2-(Isobutylamino)ethyl) methylcarbamothioate
Uniqueness
S-(2-(Butylamino)ethyl) methylcarbamothioate is unique due to its specific butylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
652154-36-4 |
|---|---|
Formule moléculaire |
C8H18N2OS |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
S-[2-(butylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C8H18N2OS/c1-3-4-5-10-6-7-12-8(11)9-2/h10H,3-7H2,1-2H3,(H,9,11) |
Clé InChI |
ZUGMIKAFVLTDOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCSC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


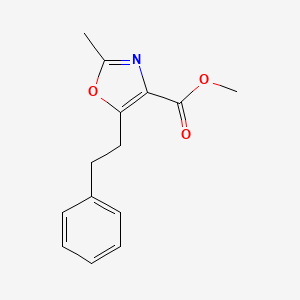
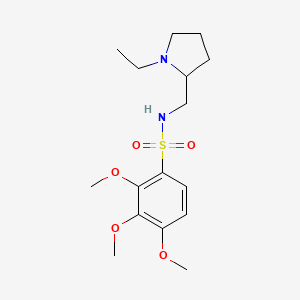
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
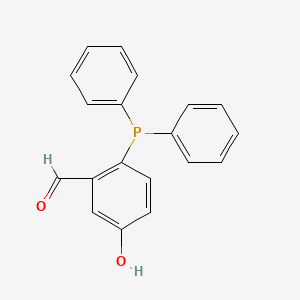
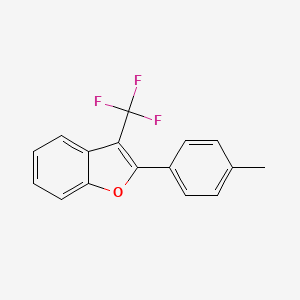
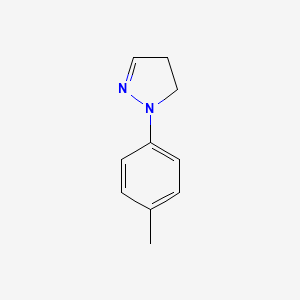
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
